molecular formula C9H16BrNO B1292821 1-(Azepan-1-yl)-2-bromopropan-1-one CAS No. 131580-51-3

1-(Azepan-1-yl)-2-bromopropan-1-one

Cat. No. B1292821
M. Wt: 234.13 g/mol
InChI Key: NYZCLWFRNWNHCT-UHFFFAOYSA-N
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Description

The compound 1-(Azepan-1-yl)-2-bromopropan-1-one is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is characterized by the presence of an azepan (heptamethyleneimine) ring and a 2-bromopropan-1-one moiety. This structure is relevant due to its potential as a building block for more complex molecules, particularly those with pharmacological applications.

Synthesis Analysis

The synthesis of related azepine derivatives has been reported in the literature. For instance, a facile access to the 1,5-dihydro-benzo[b]azepin-2-one ring system was achieved through a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, which upon reduction leads to the formation of 1,3,4,5-tetrahydro-benzo[b]azepin-2-one, a structure found in several pharmacologically important compounds . Another study describes the conversion of 1-arylmethyl-2-(bromomethyl)aziridines into 2-amino-1-aryloxy-3-methoxypropanes, which involves treatment with potassium phenoxides and benzyl bromide, followed by reaction with sodium methoxide . These methods highlight the versatility of bromine-containing precursors in synthesizing nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of azepine derivatives can be quite complex. For example, the crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one shows that the azepan-2-one ring adopts a chair conformation, while the tetrahydropyridine ring adopts a half-chair conformation . This indicates that the azepine derivatives can have multiple conformations, which may affect their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azepine derivatives can undergo various chemical reactions. The synthesis of 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides from aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone is an example of the chemical transformations that these compounds can undergo . This reaction is significant as it leads to compounds with antimicrobial activity, demonstrating the potential of azepine derivatives in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are influenced by their molecular structure. The presence of bromine and the azepine ring can impart certain characteristics such as volatility, solubility, and reactivity. For instance, the synthesis of volatile cyclic silylamines and the study of their molecular structures provide insights into the behavior of azepine derivatives under different conditions . These properties are crucial for the application of these compounds in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Pharmacological Properties and Drug Discovery

Azepane-based compounds exhibit a wide range of pharmacological properties, making them significant in the field of drug discovery. Derivatives of azepane are known for their structural diversity and have been found useful for the discovery of new therapeutic agents. More than 20 azepane-based drugs have received FDA approval, covering various therapeutic applications such as anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and other miscellaneous applications. The structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds suggest azepane derivatives as promising candidates for future drug development against numerous devastating diseases (Gao-Feng Zha et al., 2019).

Synthesis and Biological Properties

The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine, azepanone, and azepane, have been extensively reviewed. These compounds have shown significant pharmacological and therapeutic implications. Various methods have been utilized for their synthesis, including ring expansion of five or six-membered compounds through thermal, photochemical, and microwave irradiation. Despite the significant progress in synthesizing these derivatives, there is a noted need for further exploration in the biological domain, suggesting a considerable scope for future research in understanding and developing N-containing seven-membered heterocycles (Manvinder Kaur et al., 2021).

properties

IUPAC Name

1-(azepan-1-yl)-2-bromopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZCLWFRNWNHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648555
Record name 1-(Azepan-1-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-bromopropan-1-one

CAS RN

131580-51-3
Record name 1-(Azepan-1-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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